molecular formula C7H7F3N2O B3034482 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide CAS No. 1799580-70-3

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B3034482
CAS No.: 1799580-70-3
M. Wt: 192.14
InChI Key: UWKFOLKCXQGJMI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoromethyl group and the aminomethyl group in the pyridine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 3-(aminomethyl)-4-(trifluoromethyl)pyridine using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH2Cl2) . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound with high purity. The choice of oxidizing agents and solvents may vary based on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized pyridine N-oxides.

    Reduction: Corresponding pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in hydrogen bonding and coordination with metal ions, while the aminomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine 1-oxide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)pyridine 1-oxide: Lacks the aminomethyl group, affecting its reactivity and applications.

    Pyridine N-oxide: The parent compound without any substituents, used as a reference for comparison.

Uniqueness

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that make the compound valuable for various scientific research and industrial applications.

Properties

IUPAC Name

[1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKFOLKCXQGJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1C(F)(F)F)CN)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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